molecular formula C8H14ClNO3 B6189273 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2648962-48-3

4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No. B6189273
CAS RN: 2648962-48-3
M. Wt: 207.7
InChI Key:
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Description

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, also known as (1R, 5S)-4-((R)-2-(methoxymethyl)pyrrolidin-1-yl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride or LY2979165, is a novel compound that has been developed as a potential treatment for various neuropsychiatric disorders. 1.1]hexane-1-carboxylic acid hydrochloride.

Mechanism of Action

The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, attention, and mood regulation. Activation of this receptor has been shown to have antidepressant, anxiolytic, and anti-addictive effects. 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride acts as a selective agonist at the α7 nAChR, which leads to the activation of downstream signaling pathways and the modulation of neurotransmitter release.
Biochemical and physiological effects:
Preclinical studies have shown that this compound has antidepressant, anxiolytic, and anti-addictive effects in animal models. The compound has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which are known to be involved in mood regulation and addiction. The compound has also been shown to enhance cognitive function and improve memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is its selectivity for the α7 nAChR, which reduces the risk of off-target effects. The compound also has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one of the limitations of the compound is its relatively low potency, which may require higher doses for therapeutic efficacy.

Future Directions

Future research on 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride could focus on several areas. These include the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of the compound's efficacy and safety in clinical trials, and the exploration of its potential use in the treatment of other neuropsychiatric disorders, such as schizophrenia and Alzheimer's disease. Additionally, further studies could be conducted to elucidate the underlying mechanisms of the compound's effects on neurotransmitter release and cognitive function.

Synthesis Methods

The synthesis of 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves a multi-step process that starts with the reaction of (S)-pyrrolidine-2-methanol with 4-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the intermediate (S)-4-(bromomethyl)pyrrolidine. This intermediate is then reacted with (1R,5S)-trans-norbornane-2,3-dicarboxylic anhydride to form the key intermediate (1R,5S)-4-((R)-2-(methoxymethyl)pyrrolidin-1-yl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. The final product is obtained by treating this intermediate with hydrochloric acid.

Scientific Research Applications

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been investigated for its potential use in the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction. Preclinical studies have shown that the compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor (nAChR), which is a target for the treatment of these disorders. The compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves the protection of the amine group, followed by the addition of a carboxylic acid group and subsequent deprotection. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "Methanol", "Methanesulfonic acid", "Methoxyacetic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group with methanesulfonic acid and methanol", "Addition of methoxyacetic acid to the protected amine group using thionyl chloride as a coupling agent", "Deprotection of the methanesulfonic acid group using sodium hydroxide", "Formation of the hydrochloride salt using hydrochloric acid" ] }

CAS RN

2648962-48-3

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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